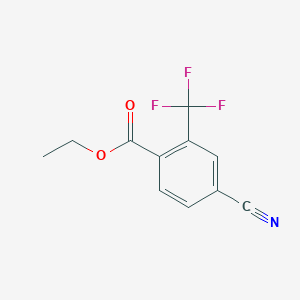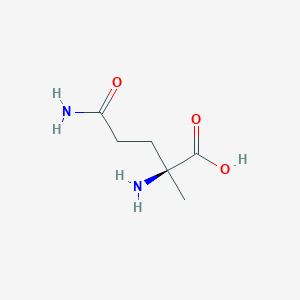
2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-pentylphenoxy)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-pentylphenoxy)propanoate is a chemical compound primarily used as a linker in antibody-drug conjugation (ADC). This compound is known for its role in facilitating the attachment of drugs to antibodies, thereby enhancing the targeted delivery of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality .
化学反应分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-pentylphenoxy)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the 2,5-dioxopyrrolidin-1-yl group can be replaced by other nucleophiles.
Oxidation and Reduction: The phenoxy group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as amines and thiols, as well as oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce phenolic compounds.
科学研究应用
2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-pentylphenoxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the study of protein interactions and cellular processes through ADCs.
Medicine: Enhances the targeted delivery of therapeutic agents in cancer treatment.
Industry: Employed in the production of advanced materials and nanotechnology.
作用机制
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-pentylphenoxy)propanoate involves its role as a linker in ADCs. The compound forms a stable covalent bond with the drug and the antibody, ensuring the targeted delivery of the therapeutic agent to specific cells. This targeted approach minimizes off-target effects and enhances the efficacy of the treatment .
相似化合物的比较
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-butylphenoxy)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-hexylphenoxy)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-octylphenoxy)propanoate
Uniqueness
Compared to similar compounds, 2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-pentylphenoxy)propanoate offers a unique balance of hydrophobicity and steric hindrance, making it particularly effective in ADC applications. Its specific structure allows for optimal drug loading and release properties, enhancing the overall therapeutic efficacy .
属性
分子式 |
C23H33NO5 |
|---|---|
分子量 |
403.5 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propanoate |
InChI |
InChI=1S/C23H33NO5/c1-7-22(3,4)16-9-10-18(17(15-16)23(5,6)8-2)28-14-13-21(27)29-24-19(25)11-12-20(24)26/h9-10,15H,7-8,11-14H2,1-6H3 |
InChI 键 |
CGHZVJLMGBFAPG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCC(=O)ON2C(=O)CCC2=O)C(C)(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,10-Anthracenedione, 1,5-bis[(phenylmethyl)thio]-](/img/structure/B13141595.png)
![(1S,3R,4R,6S,8S,10S,13R,14R,16R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B13141602.png)
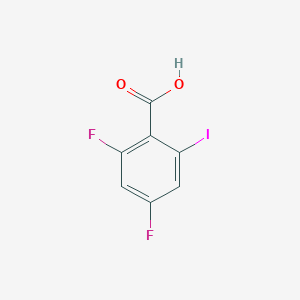
![5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B13141617.png)
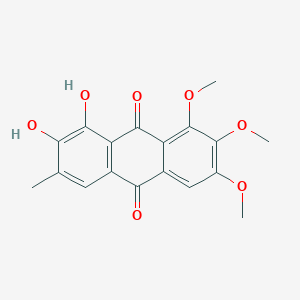
![disodium 4-amino-3-((E)-{4'-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate](/img/structure/B13141626.png)


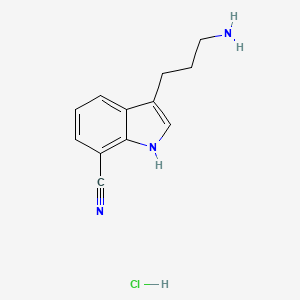
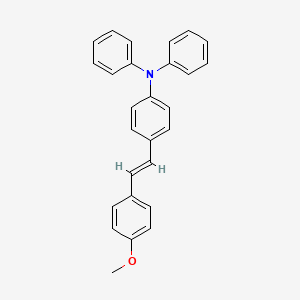
![[1,4'-Bipiperidine]-1'-aceticacid,potassiumsalt(1:1)](/img/structure/B13141654.png)

